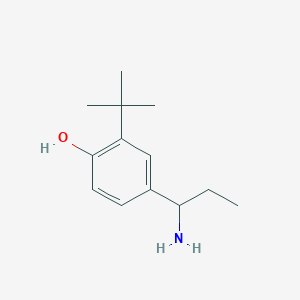

4-(1-Aminopropyl)-2-tert-butylphenol

Description

Significance of Alkylphenols in Advanced Organic Synthesis

Alkylphenols are a class of organic compounds characterized by a phenol (B47542) ring substituted with one or more alkyl groups. The nature, size, and position of the alkyl group can significantly influence the compound's properties. researchgate.net The synthesis of alkylphenols is most commonly achieved through the acid-catalyzed alkylation of phenol with alkenes, such as isobutylene (B52900). wikipedia.orgwikipedia.org

These compounds are crucial intermediates in numerous industrial processes. For instance, they are precursors for the production of detergents, polymers, lubricants, antioxidants, and emulsifiers. nih.gov Long-chain alkylphenols are particularly important in the manufacturing of surfactants and phenolic resins. afirm-group.com In more advanced applications, sterically hindered alkylphenols, such as those with tert-butyl groups, are utilized as antioxidants and stabilizers for polymers like rubber and PVC to prevent degradation. afirm-group.comwikipedia.org The bulky alkyl groups can effectively scavenge free radicals, a critical function in preserving material integrity.

Furthermore, alkylphenols serve as building blocks for more complex molecules. For example, 4-tert-butylphenol (B1678320) is used to control the molecular weight of polymers like polycarbonates and epoxy resins, acting as a chain stopper during polymerization. wikipedia.org Their derivatives are also found in agrochemicals, fragrances, and specialized catalysts. wikipedia.org

Key Applications of Alkylphenols:

| Application | Description | Example Compound(s) |

| Antioxidants | Stabilize plastics, rubbers, and fuels against oxidative degradation. | 2,6-di-tert-butylphenol (B90309) |

| Surfactants | Used in the production of detergents and cleaning agents. | Nonylphenols, Octylphenols |

| Polymer Precursors | Serve as monomers or modifiers in the synthesis of phenolic resins, polycarbonates, and epoxy resins. | 4-tert-butylphenol |

| Agrochemicals | Act as intermediates in the synthesis of pesticides and herbicides. | Various substituted alkylphenols |

Role of Aminophenols in Contemporary Chemical Transformations

Aminophenols are derivatives of phenol that contain an amino group (-NH2) attached to the aromatic ring. They exist in three isomeric forms: 2-aminophenol, 3-aminophenol, and 4-aminophenol (B1666318), with the position of the amino group relative to the hydroxyl group determining the isomer. researchgate.net These compounds are amphoteric, meaning they can act as weak acids or weak bases. researchgate.netchemcess.com

Aminophenols are highly valued as versatile intermediates in organic synthesis, particularly in the pharmaceutical and dye industries. researchgate.nettaylorandfrancis.com A primary route for their synthesis is the reduction of the corresponding nitrophenols. researchgate.net The dual reactivity of the amino and hydroxyl groups allows for a wide range of chemical transformations, including alkylation, acylation, diazotization, and cyclization reactions. researchgate.netchemcess.com

In the pharmaceutical sector, 4-aminophenol is a critical intermediate in the industrial synthesis of paracetamol (acetaminophen). wikipedia.org Its derivatives have also been explored for their analgesic and antipyretic properties. chemcess.com In the dye industry, aminophenols are precursors to a vast number of azo dyes and other colorants used in textiles and imaging technologies. researchgate.nettaylorandfrancis.com Their ability to form stable diazonium salts makes them particularly useful in this regard. wikipedia.org Additionally, they are used as photographic developers, corrosion inhibitors, and precursors for high-performance polymers. taylorandfrancis.comnbinno.com

Properties of Isomeric Aminophenols:

| Property | 2-Aminophenol | 3-Aminophenol | 4-Aminophenol |

| Appearance | White needles, yellows on exposure to air/light researchgate.net | White prisms, stable in air researchgate.net | White plates, rapidly oxidizes in air researchgate.net |

| Melting Point | 174 °C chemcess.com | 122-123 °C chemcess.com | 187.5 °C wikipedia.org |

| Key Application | Precursor for dyes and heterocyclic compounds nbinno.com | Intermediate for specialized dyes and pharmaceuticals chemcess.com | Intermediate for paracetamol, photographic developer wikipedia.org |

Structural Context of 4-(1-Aminopropyl)-2-tert-butylphenol within the Phenolic and Aminophenolic Classes

The chemical compound this compound is a multifunctional molecule that integrates the structural features of both alkylphenols and aminophenols. Its core structure is a phenol ring substituted at three positions:

A hydroxyl (-OH) group at position 1, defining it as a phenol.

A tert-butyl group at position 2, a bulky alkyl substituent that classifies it as a sterically hindered alkylphenol.

A 1-aminopropyl group at position 4. This substituent contains both an alkyl chain (propyl) and a primary amine (-NH2), placing the molecule within the aminophenol classification as well.

The presence of the tert-butyl group ortho to the hydroxyl group likely imparts significant steric hindrance, which can influence the reactivity of the hydroxyl group and the adjacent positions on the aromatic ring. This feature is often exploited in antioxidants to enhance stability. The 1-aminopropyl group, located para to the hydroxyl group, introduces a basic amino function. The specific placement of the amino group on the first carbon of the propyl chain (the alpha-carbon) may also influence its electronic and steric environment.

Based on its constituent parts, this compound can be anticipated to exhibit chemical properties characteristic of both hindered phenols and aromatic amines. However, detailed research findings, including specific synthesis methods, reaction mechanisms, and applications for this particular compound, are not extensively documented in publicly available scientific literature. Its structural complexity suggests potential as a bespoke building block in organic synthesis, possibly for creating specialized polymers, ligands for catalysis, or pharmacologically active molecules, though such applications remain speculative without dedicated research.

Structure

3D Structure

Properties

Molecular Formula |

C13H21NO |

|---|---|

Molecular Weight |

207.31 g/mol |

IUPAC Name |

4-(1-aminopropyl)-2-tert-butylphenol |

InChI |

InChI=1S/C13H21NO/c1-5-11(14)9-6-7-12(15)10(8-9)13(2,3)4/h6-8,11,15H,5,14H2,1-4H3 |

InChI Key |

ZJKKKFYBKTVABZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC(=C(C=C1)O)C(C)(C)C)N |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

No published data containing ¹H or ¹³C NMR spectra for 4-(1-Aminopropyl)-2-tert-butylphenol could be located. Such data would be essential for assigning the chemical shifts and coupling constants of the protons and carbons in the molecule, confirming the structure of the aminopropyl chain and its substitution pattern on the aromatic ring.

Specific chemical shift values (δ) and coupling constants (J) for the protons on the aromatic ring, the aminopropyl side chain (CH, CH₂, CH₃), the amino group (NH₂), the hydroxyl group (OH), and the tert-butyl group are not available in the reviewed literature. Similarly, ¹³C NMR data, which would identify the chemical shifts for each unique carbon atom in the compound, remains unreported.

Without 1D NMR data, there is consequently no information on 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), or HMBC (Heteronuclear Multiple Bond Correlation). These advanced techniques are used to establish correlations between protons and carbons, providing definitive evidence of the molecular structure and stereochemistry, none of which is publicly available for this compound.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Pathway Analysis

Detailed mass spectrometry analysis, including high-resolution mass spectrometry (HRMS) and gas chromatography-mass spectrometry (GC-MS) data, is not present in the accessible scientific literature for this specific compound.

The exact mass and molecular formula confirmation for this compound through HRMS has not been documented. This analysis would provide a highly accurate mass measurement, confirming the elemental composition of the molecule.

No GC-MS studies involving this compound were found. This technique would be used to separate the compound from a mixture and provide its mass spectrum, which is useful for identification and fragmentation analysis.

Vibrational Spectroscopy (IR) for Functional Group Identification and Bond Characterization

A specific infrared (IR) spectrum for this compound, which would detail the characteristic vibrational frequencies for its functional groups (O-H, N-H, C-H, C=C aromatic), is not available. This data is essential for confirming the presence of these functional groups and understanding the bonding within the molecule.

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Analysis and Electronic Transitions

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, is a pivotal technique for investigating the electronic structure of molecules containing chromophores. The chromophore in this compound is the substituted benzene (B151609) ring. The absorption of ultraviolet or visible light promotes electrons from lower-energy molecular orbitals to higher-energy ones, with the primary transitions for this molecule expected to be π → π* and n → π*.

The phenol (B47542) group itself exhibits characteristic π → π* transitions. wikipedia.org The presence of substituents on the benzene ring—the hydroxyl (-OH), tert-butyl (-C(CH₃)₃), and aminopropyl (-CH(NH₂)CH₂CH₃) groups—modifies the electronic environment of the chromophore. The hydroxyl and amino groups are powerful auxochromes, containing non-bonding electrons (n-electrons) on their oxygen and nitrogen atoms, respectively. These lone pairs can be delocalized into the π-system of the benzene ring, which typically leads to a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption bands. uobabylon.edu.iq Furthermore, the presence of n-electrons introduces the possibility of lower-energy n → π* transitions.

Studies on ortho-substituted phenols, such as 2-aminophenol, have demonstrated that amino substitution enhances excited-state hydrogen transfer and lowers the energy of the πσ* state. researchgate.netresearchgate.net In polar solvents, interactions like hydrogen bonding can cause shifts in the absorption maxima. For n→π* transitions, a hypsochromic (blue) shift is often observed in polar solvents due to the stabilization of the ground state's non-bonding orbitals. uobabylon.edu.iq

Based on data from analogous compounds, the expected UV-Vis absorption characteristics for this compound are summarized in the table below.

| Transition Type | Involved Orbitals | Expected λmax Range (nm) | Solvent Effects |

| π → π | Promotion of an electron from a π bonding orbital to a π antibonding orbital of the benzene ring. | 270 - 290 | Bathochromic (red) shift in polar solvents. |

| n → π | Promotion of a non-bonding electron from the oxygen or nitrogen atom to a π antibonding orbital. | 300 - 350 | Hypsochromic (blue) shift in polar, protic solvents. |

This interactive table provides predicted data based on the analysis of structurally similar compounds.

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in a solid-state crystal. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing.

While a crystal structure for this compound has not been published, analysis of similar substituted aminophenol derivatives allows for a robust prediction of its solid-state architecture. researchgate.netnih.gov The molecule possesses both hydrogen bond donors (the hydroxyl -OH and amino -NH₂ groups) and acceptors (the oxygen and nitrogen atoms), which would dominate its crystal packing. It is highly probable that the molecules would form an extensive network of intermolecular hydrogen bonds.

Based on related structures, the compound would likely crystallize in a common space group such as P2₁/c (monoclinic) or P-1 (triclinic). The table below presents hypothetical, yet plausible, crystallographic parameters for this compound, extrapolated from known structures of similar molecules.

| Crystallographic Parameter | Predicted Value | Significance |

| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |

| a (Å) | 10 - 12 | Unit cell dimension along the a-axis. |

| b (Å) | 6 - 9 | Unit cell dimension along the b-axis. |

| c (Å) | 14 - 18 | Unit cell dimension along the c-axis. |

| β (°) | 95 - 110 | Angle of the monoclinic unit cell. |

| Z | 4 | Number of molecules in the unit cell. |

This interactive table contains predicted data based on crystallographic information from analogous compounds.

Rotational Spectroscopy for Gas-Phase Conformational and van der Waals Interaction Studies

Rotational spectroscopy is an exceptionally high-resolution technique used to determine the precise geometric structure of molecules in the gas phase. chemrxiv.org By measuring the frequencies of transitions between quantized rotational energy levels, the molecule's moments of inertia and, consequently, its rotational constants (A, B, and C) can be determined with great accuracy.

For a molecule like this compound, rotational spectroscopy would be invaluable for mapping its conformational landscape. nih.gov The aminopropyl side chain possesses several rotatable bonds, leading to the potential for multiple stable conformers in the gas phase. Each unique conformer would have a distinct set of rotational constants, allowing them to be individually identified and characterized. Studies on related molecules, such as phenol, have yielded precise rotational constants that serve as a benchmark. acs.org

Furthermore, this technique is highly sensitive to the formation of weakly bound van der Waals complexes. csic.es By introducing a noble gas like neon or argon into the supersonic jet expansion, complexes such as this compound···Ar can be formed. uva.esrsc.orgresearchgate.net The analysis of the rotational spectrum of such a complex allows for the determination of the position of the noble gas atom relative to the molecule. This provides critical information about the molecule's intermolecular interaction potential and surface electrostatic properties. core.ac.uk

The table below lists the experimental rotational constants for phenol, a foundational analog, to provide a reference for the scale of these values. The constants for this compound would be significantly smaller due to its larger mass and size.

| Molecule | A (MHz) | B (MHz) | C (MHz) | Reference |

| Phenol | 5650.494 | 2619.2323 | 1789.8520 | acs.org |

This interactive table displays reference data from a structurally related base compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. These methods provide insights into molecular geometry, orbital energies, and the underlying factors that govern chemical reactions.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is particularly effective for studying the energetics and mechanisms of chemical reactions involving phenolic compounds. For a molecule like 4-(1-Aminopropyl)-2-tert-butylphenol, DFT calculations can elucidate its potential as an antioxidant, a characteristic common to many substituted phenols. tandfonline.com

The primary antioxidant mechanism for phenols is often through hydrogen atom transfer (HAT) from the hydroxyl group to a free radical. mdpi.com DFT can be used to model this process by calculating the reaction's transition state and activation energy. researchgate.net Studies on similar di-tert-butylphenol derivatives have used DFT to determine that reaction pathways like HAT are generally preferred in the gas phase, while other mechanisms may operate in different solvents. tandfonline.comresearchgate.net For this compound, DFT would be instrumental in calculating the energetics of its interaction with various radicals, providing a theoretical basis for its antioxidant capacity. The calculations would involve optimizing the geometries of the reactant, the transition state complex, and the resulting phenoxy radical and providing a quantitative measure of the reaction's feasibility. rsc.org

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. taylorandfrancis.com The energy and spatial distribution of these orbitals are key predictors of a molecule's reactivity and the sites at which it will undergo electrophilic or nucleophilic attack. pku.edu.cn

For this compound, the HOMO is expected to be located primarily on the electron-rich phenol (B47542) ring and potentially the nitrogen atom of the amino group, as these are the most likely sites for electron donation (nucleophilic centers). The LUMO, conversely, would be distributed across the aromatic system, indicating the most probable sites for accepting electrons (electrophilic centers). researchgate.net The energy gap between the HOMO and LUMO (ΔE) is a critical parameter indicating the molecule's chemical stability; a large gap suggests high stability and low reactivity, while a small gap suggests the molecule is more prone to chemical reaction. nih.gov Computational studies on related substituted phenols provide a basis for predicting these values. researchgate.netnih.gov

Table 1: Predicted Frontier Molecular Orbital Properties for this compound Illustrative data based on calculations of structurally similar phenolic compounds.

| Parameter | Predicted Value (eV) | Implication |

|---|---|---|

| EHOMO | -5.85 | Indicates the energy of the highest occupied molecular orbital, reflecting the molecule's ability to donate electrons. |

| ELUMO | -0.95 | Represents the energy of the lowest unoccupied molecular orbital, indicating its capacity to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 4.90 | A larger gap suggests higher kinetic stability and lower chemical reactivity. nih.gov |

Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions

By simulating the molecule's trajectory, researchers can identify the most stable, low-energy conformations and understand the energy barriers between different shapes. This information is vital for understanding how the molecule might interact with a biological target, such as a receptor or enzyme. MD simulations on systems containing tert-butyl alcohol have been used to understand its interactions and denaturing effects on proteins, suggesting that such groups tend to accumulate near peptide surfaces. nih.gov A similar approach could model the interactions of this compound with biomolecules, elucidating how its specific shape and functional groups engage in intermolecular interactions like hydrogen bonding and van der Waals forces.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters

In the early stages of drug discovery, predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is essential to assess its potential as a therapeutic agent. nih.govnih.govcambridgemedchemconsulting.com Numerous in silico tools and computational models are available to estimate these pharmacokinetic parameters directly from the molecular structure, reducing the need for extensive initial laboratory experiments. nih.govri.se

For this compound, various ADME parameters can be predicted. These include physicochemical properties like lipophilicity (logP) and aqueous solubility (logS), which influence absorption. phytojournal.com Pharmacokinetic properties such as human intestinal absorption, blood-brain barrier (BBB) penetration, and interaction with cytochrome P450 (CYP) enzymes (key for metabolism) can also be modeled. researchgate.net "Drug-likeness" scores are often calculated based on rules like Lipinski's Rule of Five, which assesses if a compound has properties that would make it a likely orally active drug. nih.gov

Table 2: Predicted ADME Properties for this compound Illustrative data generated using predictive models like SwissADME.

| Property | Parameter | Predicted Value | Significance |

|---|---|---|---|

| Physicochemical | Molecular Weight | 207.32 g/mol | Meets Lipinski's rule (<500). |

| LogP | 3.15 | Indicates good lipophilicity for membrane permeability. | |

| Water Solubility | Moderately soluble | Affects absorption and formulation. | |

| Absorption | GI Absorption | High | Predicted to be well-absorbed from the gastrointestinal tract. |

| BBB Permeant | Yes | Suggests potential to cross the blood-brain barrier. | |

| Metabolism | CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |

| CYP3A4 Inhibitor | No | Low potential for interaction with a major metabolic pathway. |

| Drug-Likeness | Lipinski's Rule | 0 Violations | Fulfills criteria for a potential oral drug candidate. |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, exploring how a molecule's chemical structure relates to its biological activity. researchgate.netdrugdesign.org For a compound like this compound, SAR would involve synthesizing and testing analogs to understand the role of each functional group. For example, modifying the length of the alkyl chain, altering the substitution pattern on the aromatic ring, or changing the amino group could reveal which parts of the molecule are essential for a specific biological effect. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling takes this a step further by creating a mathematical relationship between chemical structure and biological activity. nih.gov In a QSAR study, a series of related compounds would be synthesized, and their activities measured. Computational software is then used to calculate a range of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for each compound. nih.gov Statistical methods are applied to build a model that correlates these descriptors with activity. researchgate.net Such a model could be used to predict the activity of new, unsynthesized analogs of this compound, thereby guiding the design of more potent or selective compounds. researchgate.net

Thermochemical Properties and Molecular Stability Calculations

Computational methods are frequently used to determine the thermochemical properties of molecules, which are crucial for understanding their stability and reactivity. researchgate.net A key parameter for phenolic antioxidants is the O-H Bond Dissociation Enthalpy (BDE). nist.gov The BDE represents the energy required to break the O-H bond homolytically, forming a phenoxy radical. A lower BDE generally indicates that the hydrogen atom can be donated more easily to neutralize a free radical, suggesting greater antioxidant activity. acs.org

DFT calculations are a reliable method for predicting O-H BDEs in substituted phenols. mdpi.com For this compound, the calculated BDE would be influenced by the electronic effects of the tert-butyl and aminopropyl substituents. The electron-donating nature of these alkyl groups is expected to stabilize the resulting phenoxy radical, thereby lowering the O-H BDE compared to unsubstituted phenol. capes.gov.br Comparing the calculated BDE of this compound to well-known antioxidants like BHT (Butylated hydroxytoluene) would provide a quantitative estimate of its potential antioxidant efficacy. unibo.it

Table 3: Predicted Thermochemical Properties for this compound Illustrative data based on DFT calculations for related phenolic compounds.

| Property | Predicted Value (kcal/mol) | Significance |

|---|---|---|

| O-H Bond Dissociation Enthalpy (BDE) | 81.5 | A lower BDE is correlated with higher antioxidant activity via the hydrogen atom transfer mechanism. mdpi.com |

| Proton Affinity (PA) at Oxygen | 225.0 | Measures the gas-phase basicity, relevant for reaction mechanisms involving proton transfer. |

| Standard Enthalpy of Formation (ΔHf°) | -45.2 | Represents the heat change when the compound is formed from its constituent elements in their standard states. |

Mechanistic Studies of Chemical Reactivity and Transformations

Oxidative Pathways and Radical Chemistry Mechanisms

The phenolic structure of 4-(1-Aminopropyl)-2-tert-butylphenol makes it susceptible to oxidative processes and an active participant in radical chemistry. Its antioxidant properties are a direct result of the reactivity of the phenolic hydroxyl group.

Phenolic compounds are well-established antioxidants, and their primary role is to interrupt the chain reactions of free radicals. This compound can neutralize free radicals (R•) by donating its phenolic hydrogen atom, which results in the formation of a more stable phenoxyl radical. This process effectively quenches the reactive radical and prevents it from causing oxidative damage to other molecules.

The stability of the resulting phenoxyl radical is a critical factor in the compound's antioxidant efficacy. In this compound, the radical is stabilized through two main features:

Resonance Delocalization: The unpaired electron on the oxygen atom can be delocalized across the aromatic ring, distributing the radical character and increasing its stability.

Steric Hindrance: The bulky tert-butyl group at the ortho position sterically shields the radical center, preventing it from participating in further undesirable reactions and increasing its persistence. nih.govnih.gov

Two primary mechanisms are proposed for this radical scavenging activity:

Hydrogen Atom Transfer (HAT): In this mechanism, the phenol (B47542) directly donates its hydrogen atom to a free radical. This is a one-step process. ArOH + R• → ArO• + RH

Proton-Coupled Electron Transfer (PCET): This mechanism involves the transfer of both a proton and an electron from the phenol to the radical. nih.gov This can occur as a single, concerted kinetic step or through stepwise pathways, such as electron transfer followed by proton transfer (ET-PT) or proton transfer followed by electron transfer (PT-ET). acs.org The presence of the aminopropyl group, a basic site, within the molecule can facilitate intramolecular PCET. arcjournals.orgnih.gov

The phenolic hydroxyl (-OH) group is the active center for the antioxidant and redox properties of the molecule. Its ability to donate a hydrogen atom (proton and electron) is fundamental to its function in radical scavenging. nih.gov In the context of PCET, the transfer of a proton and an electron occurs from the phenol to an oxidant. acs.org

For phenols that have a pendant, hydrogen-bonded base, such as the primary amine in the aminopropyl group of this compound, the oxidation process can be significantly influenced. acs.orgnih.gov The one-electron oxidation of such compounds can occur via a concerted proton-electron transfer (CPET) mechanism. acs.orgnih.gov In this process, the removal of an electron from the phenol is concerted with the intramolecular transfer of the phenolic proton to the nearby amino group. nih.gov

Table 1: Key Mechanisms in Phenolic Radical Scavenging

| Mechanism | Description | Key Intermediates |

|---|---|---|

| Hydrogen Atom Transfer (HAT) | A direct, one-step transfer of a hydrogen atom (H•) from the phenol to a free radical. | Phenoxyl Radical (ArO•) |

| Proton-Coupled Electron Transfer (PCET) | Transfer of both an electron (e-) and a proton (H+) in a single kinetic step or in rapid succession. | Phenoxyl Radical (ArO•) or Distonic Radical Cation |

| Stepwise ET-PT | Initial Electron Transfer (ET) to form a radical cation, followed by Proton Transfer (PT). | Phenol Radical Cation (ArOH•+) |

| Stepwise PT-ET | Initial Proton Transfer (PT) to form a phenoxide anion, followed by Electron Transfer (ET). | Phenoxide Anion (ArO-) |

Electrophilic Aromatic Substitution Mechanisms on Phenolic Rings

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. The regiochemical outcome of such reactions on this compound is determined by the directing effects of the existing substituents on the aromatic ring.

The three substituents each influence the position of attack by an incoming electrophile (E+):

Hydroxyl Group (-OH): As a powerful activating group, it donates electron density to the ring through resonance, stabilizing the cationic intermediate (arenium ion). It is a strong ortho, para-director.

tert-Butyl Group (-C(CH₃)₃): This alkyl group is a weak activating group through inductive effects and hyperconjugation. It also directs incoming electrophiles to the ortho and para positions. stackexchange.comucla.edu However, its significant steric bulk can hinder attack at the adjacent ortho position. libretexts.org

Aminopropyl Group (-CH(NH₂)CH₂CH₃): As an alkylamine, this group is also activating and an ortho, para-director. However, in the acidic conditions often required for EAS reactions, the basic amino group is protonated to form an ammonium (B1175870) group (-CH(NH₃⁺)CH₂CH₃). This protonated form becomes a strongly deactivating, meta-directing group due to its positive charge and powerful electron-withdrawing inductive effect.

The final substitution pattern depends on the reaction conditions, particularly the pH.

Under Neutral or Basic Conditions: The -OH group is the most powerful activating director, followed by the aminopropyl and tert-butyl groups. The only available position is ortho to the hydroxyl group (and meta to the aminopropyl group). Substitution would be strongly favored at this position.

Under Acidic Conditions: The hydroxyl and tert-butyl groups remain ortho, para-directing activators, while the protonated aminopropyl group becomes a meta-directing deactivator. The powerful activating effect of the -OH group will dominate. The position ortho to the hydroxyl group is strongly activated by the -OH group and only weakly deactivated by the inductive effect of the distant -NH₃⁺ group. Therefore, electrophilic attack is still most likely to occur at the position ortho to the hydroxyl group.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Type | Activating/Deactivating | Directing Effect | Steric Hindrance |

|---|---|---|---|---|

| -OH | Resonance Donor | Strongly Activating | ortho, para | Low |

| -C(CH₃)₃ | Inductive/Hyperconjugation Donor | Weakly Activating | ortho, para | High (at ortho position) |

| -CH(NH₂)R | Inductive Donor | Activating | ortho, para | Moderate |

| -CH(NH₃⁺)R | Inductive Withdrawer | Strongly Deactivating | meta | Moderate |

Nucleophilic Reactivity of the Aminopropyl Group

The aminopropyl side chain contains a primary amine (-NH₂), which is a nucleophilic center due to the lone pair of electrons on the nitrogen atom. This group can participate in a variety of nucleophilic substitution and addition reactions. The reactivity is characteristic of primary amines and is generally independent of the phenolic ring, although the steric bulk of the adjacent tert-butyl group might influence the accessibility of the nitrogen atom to very large electrophiles.

Typical reactions involving the aminopropyl group as a nucleophile include:

Acylation: Reaction with acyl halides or acid anhydrides to form stable amide derivatives.

Alkylation: Reaction with alkyl halides to form secondary amines, tertiary amines, and eventually quaternary ammonium salts.

Reaction with Carbonyls: Nucleophilic attack on aldehydes or ketones to form imines (Schiff bases), which can be subsequently reduced to form secondary amines.

Catalytic Conversion Mechanisms Involving the Compound

The structure of this compound allows for several catalytic transformations, primarily targeting the aromatic ring or the alkyl side chains. Studies on similar alkylphenols provide insight into potential catalytic pathways.

Catalytic Oxidation/Hydroxylation: Selective oxidation is a key transformation. Using catalysts like titanosilicates or other metal oxides in the presence of an oxidant such as hydrogen peroxide (H₂O₂), the aromatic ring can be hydroxylated. tandfonline.com For this compound, this would likely introduce a second hydroxyl group, leading to the formation of a catechol-type derivative. The position of hydroxylation would be directed by the existing substituents, favoring the position ortho to the original hydroxyl group.

Dealkylation: Under acidic conditions, particularly with zeolite catalysts, alkylphenols can undergo dealkylation to produce phenol and the corresponding olefin. rsc.orgresearchgate.net This process could potentially cleave the tert-butyl group to form isobutylene (B52900) or, less commonly, the aminopropyl group. The stability of the resulting carbocation intermediate (tert-butyl cation is very stable) favors the removal of the tert-butyl group.

Enzymatic Transformation Mechanisms and Biocatalysis

This compound can serve as a substrate for various enzymes, leading to its biotransformation or polymerization. These processes are relevant in both biological systems and biotechnological applications.

Enzymatic Degradation: Microorganisms, including various bacteria and fungi, have evolved pathways to degrade recalcitrant organic pollutants like alkylphenols. nih.govnih.govacademicjournals.org The degradation of long-chain alkylphenols often involves initial hydroxylation of the aromatic ring by monooxygenase enzymes (e.g., cytochrome P450s) to form catechol derivatives. pnas.orgresearchgate.net Following this activation step, catechol dioxygenase enzymes cleave the aromatic ring, leading to intermediates that can enter central metabolic pathways. nih.gov Fungal degradation can also proceed via alkyl chain oxidation or the formation of phenolic polymers through the action of enzymes like laccases. researchgate.net

Enzymatic Polymerization: Oxidoreductase enzymes, such as horseradish peroxidase (HRP) and laccases, can catalyze the oxidative polymerization of phenolic compounds. nih.govnih.gov The mechanism involves the enzyme-mediated, one-electron oxidation of the phenol to its corresponding phenoxyl radical. researchgate.netcore.ac.uk These radicals then undergo non-enzymatic coupling to form dimers, oligomers, and ultimately, polyphenolic polymers. acs.org The structure of the resulting polymer is often complex, involving both carbon-carbon and carbon-oxygen linkages. This biocatalytic approach is used to synthesize functional polymers and for bioremediation to remove phenolic pollutants from water. researchgate.netcore.ac.uk

Table 3: Summary of Potential Transformations

| Transformation Type | Reagents/Catalysts | Functional Group Involved | Potential Products |

|---|---|---|---|

| Radical Scavenging | Free Radicals | Phenolic -OH | Stable Phenoxyl Radical |

| Electrophilic Substitution | Electrophile + Acid Catalyst | Aromatic Ring | Substituted Phenol Ring |

| Nucleophilic Reaction | Electrophiles (e.g., Acyl Halides) | Aminopropyl -NH₂ | Amides, Alkylated Amines |

| Catalytic Oxidation | H₂O₂ + Titanosilicate/Zeolite | Aromatic Ring | Catechol Derivatives |

| Enzymatic Degradation | Monooxygenases, Dioxygenases | Aromatic Ring / Side Chain | Ring-cleavage products, CO₂, H₂O |

| Enzymatic Polymerization | Horseradish Peroxidase (HRP), Laccase | Phenolic -OH, Aromatic Ring | Polyphenolic Polymers |

Investigation of Interactions with Biological Systems at the Molecular Level

Molecular Interactions with Specific Biological Targets (e.g., Enzymes, Receptors)

Substituted phenols are known to interact with a variety of biological targets. Research on 2,4-di-tert-butylphenol (B135424) (2,4-DTBP), a compound structurally related to 4-(1-aminopropyl)-2-tert-butylphenol, has revealed direct binding to several receptors, functioning as a signaling molecule.

The binding of phenolic compounds to protein targets is often driven by a combination of hydrophobic interactions and hydrogen bonding. Studies on 2,4-DTBP have elucidated its binding mechanisms with several nuclear and cell-surface receptors.

One of the most well-characterized interactions is with the Retinoid X Receptor alpha (RXRα), a key regulator of numerous physiological processes. The crystal structure of the RXRα ligand-binding domain complexed with 2,4-DTBP shows that the tert-butyl groups form extensive van der Waals and hydrophobic interactions within the receptor's binding pocket. nih.gov These interactions are critical for stabilizing the ligand within the pocket and maintaining its orientation for receptor activation. nih.gov The hydroxyl group of the phenol (B47542) is also crucial, positioned to form a hydrogen bond with the main chain of specific amino acid residues, such as CYS432. nih.gov

Beyond nuclear receptors, 2,4-DTBP has been identified as a novel agonist for insect odorant receptors (ORs). mdpi.com It directly interacts with and activates the Orco subunit, a coreceptor crucial for olfactory transduction in insects, with an EC50 value of 13.4 ± 3.0 μM. mdpi.com Site-directed mutagenesis studies have pinpointed a specific amino acid residue, W146, as a key interaction site; mutation of this residue to alanine (B10760859) completely abolishes receptor activation by 2,4-DTBP. mdpi.com

In the context of antimicrobial activity, molecular docking studies have predicted that 2,4-DTBP can bind to bacterial quorum-sensing receptors, including LasR and RhlR in Pseudomonas aeruginosa. frontiersin.org These computational models suggest that the binding is mediated by a network of van der Waals, alkyl, and π-alkyl interactions between the ligand's tert-butyl groups and aromatic ring and hydrophobic residues within the binding sites of these regulatory proteins. researchgate.net

While these studies define the structural basis for binding, detailed thermodynamic data, such as the enthalpic and entropic contributions to the binding affinity of these phenol derivatives, are not extensively reported in the available literature.

Table 1: Summary of Ligand-Protein Binding Interactions for 2,4-Di-tert-butylphenol (2,4-DTBP)

| Biological Target | Interacting Ligand | Key Interacting Residues | Type of Interaction | Functional Outcome |

| Retinoid X Receptor α (RXRα) | 2,4-DTBP | Val349, Leu309, CYS432 | Hydrophobic, van der Waals, Hydrogen bond | Receptor Activation |

| Insect Odorant Receptor (Orco) | 2,4-DTBP | W146 | Not specified | Receptor Agonism |

| P. aeruginosa LasR Protein | 2,4-DTBP | Leu36, Leu39, Leu125 | Hydrophobic, van der Waals | Quorum Sensing Inhibition |

| P. aeruginosa LasI Protein | 2,4-DTBP | Not specified | Not specified | Quorum Sensing Inhibition |

Conformational Changes and Allosteric Modulation Studies

Allosteric modulators are molecules that bind to a receptor at a site topologically distinct from the primary (orthosteric) binding site. mdpi.comnih.gov This binding event induces a conformational change in the protein, which in turn modulates the receptor's response to its endogenous ligand. nih.govnih.gov This mechanism offers advantages such as greater receptor subtype selectivity and a ceiling effect that can prevent overstimulation. mdpi.com

The interaction of 2,4-DTBP with the RXRα provides a clear example of this phenomenon. RXRα often functions by forming heterodimers with other nuclear receptors, such as Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). nih.gov Research shows that 2,4-DTBP activates the PPARγ/RXRα heterodimer by binding directly and selectively to the RXRα subunit. nih.gov This binding event induces a conformational change in RXRα, which allosterically modulates the activity of the entire heterodimeric complex, leading to the initiation of downstream transcriptional programs like adipogenesis. nih.govmedchemexpress.com

This allosteric activation mechanism is further supported by studies on other substituted phenols. For instance, the compound CGP7930, which features a 2,6-di-tert-butylphenol (B90309) core, acts as a positive allosteric modulator of GABA-B receptors. researchgate.net These findings suggest that the substituted phenol scaffold is a viable pharmacophore for developing allosteric modulators that can fine-tune the activity of G protein-coupled receptors and other complex protein systems. mdpi.comnih.gov

Table 2: Examples of Allosteric Modulation by Substituted Phenols

| Modulator Compound | Biological Target | Mechanism of Action | Consequence of Modulation |

| 2,4-Di-tert-butylphenol (2,4-DTBP) | PPARγ/RXRα Heterodimer | Binds to the RXRα subunit, inducing a conformational change. | Allosteric activation of the complex, leading to increased transcription of target genes. |

| CGP7930 (2,6-Di-tert-butylphenol derivative) | GABA-B Receptor | Binds to an allosteric site on the receptor. | Positive modulation; enhances the effect of the endogenous ligand GABA. |

Modulation of Cellular Pathways: Molecular Mechanistic Insights

Phenolic compounds can exert profound effects on cellular function by intervening in complex signaling and gene regulatory networks. Research on 4-tert-butylphenol (B1678320) (4-tBP) provides specific mechanistic insights into how these molecules can alter cellular pathways, particularly those related to inflammation and metabolism.

Exposure to 4-tBP has been shown to alter gene expression profiles in cellular models, with a key mechanism involving the modulation of microRNAs (miRNAs). MiRNAs are small non-coding RNA molecules that regulate gene expression post-transcriptionally.

In a study using the common carp (B13450389) (Cyprinus carpio L.) as a model, chronic exposure to 4-tBP was found to disrupt the miR-363/PKCδ axis in the liver. nih.gov At the molecular level, 4-tBP exposure triggers a significant downregulation of miR-363 expression. nih.gov Since miR-363 normally targets the mRNA of Protein Kinase C delta (PKCδ) for degradation or translational repression, this reduction in miR-363 levels leads to a corresponding upregulation of PKCδ mRNA and protein. nih.gov This demonstrates a specific mechanism whereby a substituted phenol can alter the expression of a key signaling protein by modulating the expression of its regulatory miRNA.

Table 3: Gene Expression Alterations Induced by 4-tert-butylphenol (4-tBP)

| Cellular Model | Compound | Gene Target | Observed Change | Underlying Mechanism |

| Cyprinus carpio L. liver | 4-tBP | miR-363 | Downregulation | Not specified |

| Cyprinus carpio L. liver | 4-tBP | PKCδ mRNA | Upregulation | Reduced post-transcriptional repression due to downregulation of miR-363. |

Interrogation of Intracellular Biochemical Signaling Pathways

The alteration of the miR-363/PKCδ axis by 4-tBP has significant downstream consequences for critical intracellular signaling pathways. nih.gov The upregulation of PKCδ serves as a node that influences both inflammatory and metabolic cascades.

First, the elevated levels of PKCδ lead to the increased expression of genes within the NF-κB signaling pathway. nih.gov This pathway is a central regulator of the inflammatory response, and its activation indicates that 4-tBP can trigger pro-inflammatory conditions at a cellular level. nih.gov

Second, the 4-tBP-induced disruption interferes with the insulin (B600854) signaling pathway, which is crucial for maintaining metabolic homeostasis. Specifically, it impairs the phosphorylation of key signaling intermediates, including Insulin Receptor Substrate 1 (IRS1), protein kinase B (AKT), and Glycogen (B147801) Synthase Kinase 3 beta (GSK3β). nih.gov The proper phosphorylation of these proteins is essential for mediating the effects of insulin, such as promoting the synthesis of glycogen. By disrupting this cascade, 4-tBP impairs glycogen synthesis, demonstrating a direct link between exposure to a substituted phenol and the modulation of a vital biochemical pathway. nih.gov

Table 4: Modulation of Intracellular Signaling by 4-tert-butylphenol (4-tBP)

| Signaling Pathway | Key Component | Effect of 4-tBP Exposure | Molecular Consequence |

| Inflammatory Signaling | NF-κB | Activation/Upregulation | Increased expression of inflammatory genes. |

| Insulin Signaling | IRS1 | Interfered phosphorylation | Disruption of downstream signaling. |

| Insulin Signaling | AKT | Interfered phosphorylation | Disruption of downstream signaling. |

| Insulin Signaling | GSK3β | Interfered phosphorylation | Impairment of glycogen synthesis. |

Mechanisms of Antimicrobial Action at the Molecular Level

Derivatives of tert-butylphenol have demonstrated significant antimicrobial properties, and investigations have begun to uncover the molecular mechanisms underlying this activity. The action appears to be multifaceted, involving both the disruption of bacterial communication and direct inhibition of growth.

A key mechanism identified for 2,4-DTBP is the inhibition of quorum sensing (QS) in pathogenic bacteria like Pseudomonas aeruginosa. frontiersin.org Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density, often regulating virulence and biofilm formation. Computational studies predict that 2,4-DTBP can bind to the QS receptors LasR and RhlR, thereby interfering with their function and disrupting the signaling cascade. frontiersin.org This anti-virulence strategy can render bacteria more susceptible to host defenses or conventional antibiotics without exerting direct selective pressure for resistance.

In addition to anti-QS activity, 2,4-DTBP exhibits direct antimicrobial effects. It has been shown to inhibit the growth of Cutibacterium acnes, a bacterium implicated in the pathogenesis of acne, with a minimum inhibitory concentration (MIC) of 16 µg/mL. researchgate.netnih.gov

Furthermore, more complex derivatives that combine the di-tert-butylphenol moiety with an aminopropanol (B1366323) side chain have shown potent, broad-spectrum antibacterial and antifungal activity. bba.md These compounds were effective against Staphylococcus aureus and P. aeruginosa, with MIC values as low as 0.78 μg/mL. bba.md Critically, these derivatives also demonstrated a strong ability to prevent biofilm formation, a key factor in chronic and persistent infections. bba.md The presence of the amino-containing side chain on the target compound, this compound, suggests it may share these potent antimicrobial and anti-biofilm capabilities.

Table 5: Summary of Antimicrobial Mechanisms for Substituted Phenols

| Compound/Derivative Class | Microbial Target | Molecular Mechanism | Effect |

| 2,4-Di-tert-butylphenol (2,4-DTBP) | Pseudomonas aeruginosa | Inhibition of Quorum Sensing (Binding to LasR/RhlR receptors) | Reduction of virulence factor production. |

| 2,4-Di-tert-butylphenol (2,4-DTBP) | Cutibacterium acnes | Not specified | Direct inhibition of bacterial growth (MIC = 16 µg/mL). |

| 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives | S. aureus, P. aeruginosa, E. coli | Not specified | Direct inhibition of growth and prevention of biofilm formation. |

Identification of Microbial Targets and Inhibition Pathways

While direct studies on this compound are limited, research on structurally similar aminopropanol derivatives provides insights into their potential antimicrobial mechanisms. A series of novel 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives have demonstrated significant antibacterial and antifungal activities. bba.md These compounds have shown inhibitory effects against a range of pathogenic microbes. bba.md

The primary mode of action for these related aminopropanol derivatives appears to be the inhibition of microbial growth and the prevention of biofilm formation. bba.md Biofilms are complex communities of microorganisms encased in a self-produced matrix, which offers protection against antibiotics and host immune responses. bba.md The ability of these compounds to inhibit biofilm formation is a critical aspect of their therapeutic potential. bba.md

For instance, certain derivatives have shown potent, strain-specific inhibition of biofilm formation by key pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. bba.md The minimum inhibitory concentrations (MICs) for some of these compounds against planktonic cells are notably low, indicating strong antimicrobial potency. bba.md

Table 1: Minimum Inhibitory Concentrations (MIC) of a Selected 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] Derivative (KVM-219) Against Various Microbial Strains

| Microbial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.78 - 3.75 |

| Candida albicans | 1.56 - 20.0 |

Data sourced from studies on 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives. bba.md

While the precise molecular targets within the microbial cells have not been definitively identified for these aminopropanol derivatives, the broader class of phenolic compounds is known to disrupt essential cellular processes or inhibit key enzymes. mdpi.com For the related compound, 2,4-di-tert-butylphenol, which lacks the aminopropyl group, research suggests that it may interfere with quorum sensing pathways in bacteria like Pseudomonas aeruginosa. frontiersin.org Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression, including the production of virulence factors and biofilm formation. frontiersin.org Computational studies have predicted that 2,4-di-tert-butylphenol could bind to the quorum-sensing receptors LasR and RhlR in P. aeruginosa. frontiersin.org This suggests a potential, though unconfirmed, pathway for this compound, where the aminopropyl group might influence the binding affinity and specificity to such targets.

Studies on Molecular Interactions with Microbial Cell Components

The interaction of antimicrobial compounds with the microbial cell envelope is often a critical first step in their mechanism of action. nih.gov For many membrane-active antibiotics, the primary target is the cell membrane, where they can disrupt the lipid bilayer, leading to leakage of cellular contents and ultimately cell death. nih.gov

In the case of 2,4-di-tert-butylphenol, studies have indicated that it can interfere with the initial adhesion stage of biofilm formation. nih.gov This interference is likely due to interactions with cell surface components that mediate attachment. nih.gov Microscopic analysis of bacteria treated with this compound has revealed changes in cell surface architecture. nih.gov

The lipophilic nature of the tert-butylphenol moiety suggests a propensity to interact with the lipid components of the bacterial cell membrane. nih.gov This interaction could lead to a disorganization of the membrane structure, affecting its fluidity and the function of embedded proteins that are crucial for processes like nutrient transport and energy generation. nih.gov While direct evidence for membrane disruption by this compound is not yet available, this remains a plausible mechanism of action based on its chemical structure. The presence of the cationic aminopropyl group could further enhance its interaction with the negatively charged components of bacterial membranes through electrostatic forces. mdpi.com

Table 2: Observed Effects of a Structurally Related Compound (2,4-di-tert-butylphenol) on Microbial Cell Components and Processes

| Microbial Component/Process | Observed Effect | Affected Microorganism(s) |

|---|---|---|

| Biofilm Formation | Inhibition of initial adhesion stage | Group A Streptococcus |

| Cell Surface Architecture | Alterations and reduced thickness | Group A Streptococcus |

| Quorum Sensing | Inhibition of violacein (B1683560) production (a marker for quorum sensing) | Chromobacterium violaceum |

| Virulence Factor Secretion | Substantial reduction | Pseudomonas aeruginosa |

Data is based on studies of 2,4-di-tert-butylphenol and is intended to suggest potential areas of investigation for this compound. frontiersin.orgnih.govnih.gov

Further research is necessary to elucidate the specific molecular interactions of this compound with microbial cell components. Techniques such as fluorescence microscopy with membrane potential-sensitive dyes, and studies on the leakage of intracellular components could confirm its effects on membrane integrity. Additionally, binding assays with specific microbial proteins could identify its precise molecular targets.

Environmental Chemistry and Transformation Pathways

Photocatalytic Degradation Mechanisms in Aqueous Media

No studies detailing the photocatalytic degradation of 4-(1-Aminopropyl)-2-tert-butylphenol were identified.

Bioremediation and Microbial Transformation Pathways in Environmental Systems

No literature was found that describes the microbial transformation or bioremediation of this compound.

Fate and Transformation in Diverse Environmental Matrices

Specific data on the environmental fate and transformation of this compound in various environmental matrices is not available.

Adsorption and Sorption Mechanisms on Environmental Sorbents

No research detailing the adsorption or sorption behavior of this compound on environmental sorbents could be located.

A table of mentioned compounds is provided below as requested.

Conceptual Applications and Future Research Directions

Development of Novel Chemical Reagents and Catalysts Based on the Scaffold

The bifunctional nature of 4-(1-aminopropyl)-2-tert-butylphenol, possessing both a Lewis basic amino group and an acidic phenolic hydroxyl group, makes it an attractive candidate for the development of novel chemical reagents and catalysts. The spatial arrangement of these functional groups could be exploited to create frustrated Lewis pairs (FLPs) or bifunctional catalysts for a variety of organic transformations.

Future research could focus on the following areas:

Asymmetric Catalysis: Chiral variants of this compound, synthesized from chiral precursors, could be employed as ligands for transition metal catalysts in asymmetric synthesis. The proximity of the amine and hydroxyl groups could allow for effective chelation to a metal center, creating a well-defined chiral environment for enantioselective reactions.

Organocatalysis: The compound itself, or its derivatives, could function as an organocatalyst. The amine moiety can act as a base or a nucleophile, while the phenolic group can act as a proton shuttle or a hydrogen bond donor. This dual functionality could be harnessed for reactions such as aldol (B89426) condensations, Michael additions, and ring-opening polymerizations.

Oxidation Catalysis: The phenolic moiety is susceptible to oxidation, suggesting that metal complexes of this compound could be effective catalysts for oxidation reactions. The tert-butyl group provides steric hindrance, which could enhance the stability and selectivity of the catalyst. Research into the synthesis of metal-phenolate complexes and their catalytic activity in selective oxidation of alcohols, alkenes, and other organic substrates would be a promising avenue.

| Potential Catalytic Application | Key Structural Feature Utilized | Example Reaction Type |

| Asymmetric Synthesis | Chiral aminopropyl and phenolic groups | Enantioselective hydrogenation |

| Organocatalysis | Cooperative action of amine and hydroxyl groups | Asymmetric aldol reaction |

| Oxidation Catalysis | Sterically hindered phenolic group | Selective alcohol oxidation |

Design of Advanced Materials Incorporating the Phenolic and Aminopropyl Motifs

The distinct chemical properties of the phenolic and aminopropyl groups within this compound offer significant potential for its incorporation into advanced materials with tailored functionalities.

Polymer Chemistry: The primary amine of the aminopropyl group can serve as a monomer or a cross-linking agent in the synthesis of various polymers, including polyamides, polyimides, and epoxy resins. The incorporation of the 2-tert-butylphenol (B146161) moiety would impart specific properties to the resulting polymer, such as antioxidant capabilities, thermal stability, and altered solubility. Research could explore the synthesis of high-performance polymers with enhanced durability and resistance to degradation.

Surface Modification: The compound can be used to functionalize surfaces of materials like silica (B1680970), graphene oxide, or metal nanoparticles. The aminopropyl group can form covalent bonds or strong electrostatic interactions with the surface, while the phenolic group remains available for further chemical modification or to impart specific surface properties, such as hydrophobicity or antioxidant activity.

Functional Coatings: The antioxidant properties of the phenolic group make this compound a candidate for inclusion in protective coatings. Such coatings could prevent oxidative damage to the underlying material, extending its lifespan. The amine group could enhance adhesion to various substrates.

Exploration as a Building Block for Complex Molecular Architectures (e.g., Supramolecular Assemblies, Calixarenes)

The rigid aromatic core and the flexible aminopropyl side chain of this compound make it a valuable building block, or "tecton," for the construction of complex, ordered molecular systems.

Supramolecular Assemblies: The ability of the phenolic hydroxyl group and the amino group to participate in hydrogen bonding makes this molecule an excellent candidate for the self-assembly of supramolecular structures. Depending on the conditions, it could form discrete assemblies, such as dimers or trimers, or extended networks, such as tapes, sheets, or three-dimensional frameworks. The tert-butyl group would play a crucial role in directing the packing of the molecules in the solid state.

Calixarene Analogs: Calixarenes are macrocyclic compounds traditionally synthesized from the condensation of p-tert-butylphenol and formaldehyde. The presence of the aminopropyl group in this compound opens up the possibility of creating novel, functionalized calixarenes. These "amino-calixarenes" would possess a pre-installed reactive handle on the upper rim, allowing for straightforward post-synthesis modification and the attachment of other molecular entities, such as sensors, catalysts, or solubilizing groups.

| Molecular Architecture | Key Interaction/Feature | Potential Application |

| Supramolecular Polymers | Hydrogen bonding between amine and hydroxyl groups | Self-healing materials |

| Functionalized Calixarenes | Aminopropyl group as a reactive handle | Ion and molecule recognition |

| Covalent Organic Frameworks | Polymerization of the amine and phenol (B47542) functionalities | Gas storage and separation |

Utilization as Molecular Probes for Investigating Biological Mechanisms

The structural features of this compound suggest its potential as a scaffold for the design of molecular probes to investigate biological systems. The lipophilic character imparted by the tert-butyl group and the aromatic ring could facilitate membrane permeability, while the reactive amine and phenolic hydroxyl groups could be used for conjugation to fluorophores or other reporter molecules.

Research in this area could involve:

Enzyme Inhibitors: The phenolic hydroxyl group and the aminopropyl side chain could interact with the active sites of certain enzymes. By modifying the structure of the aminopropyl group, it may be possible to design selective inhibitors for specific enzymes, which could then be used to probe their biological function.

Probes for Oxidative Stress: The antioxidant properties of the phenolic group could be exploited to develop probes for reactive oxygen species (ROS). For example, the molecule could be functionalized with a fluorophore whose emission is quenched in the presence of ROS.

Future Avenues in Green Chemistry Approaches for Synthesis and Degradation of Substituted Phenols

The principles of green chemistry are becoming increasingly important in the chemical industry, and future research on this compound should prioritize the development of sustainable synthetic routes and environmentally benign degradation pathways.

Greener Synthesis: Traditional methods for the synthesis of substituted phenols and amines often involve harsh reagents and generate significant waste. Future research could focus on developing catalytic methods that utilize renewable starting materials and generate fewer byproducts. For example, biocatalytic approaches using enzymes could offer highly selective and environmentally friendly routes to this compound. Another avenue is the use of flow chemistry, which can improve reaction efficiency and safety.

Biodegradation: The environmental fate of substituted phenols is a significant concern. Studies on the microbial degradation of this compound would be valuable to assess its environmental persistence. Research could focus on identifying microorganisms and enzymes capable of breaking down the molecule into non-toxic products. Understanding the degradation pathway could also inform the design of more readily biodegradable analogs in the future. The degradation of alkylphenols has been studied, and this knowledge could provide a starting point for investigating the fate of this aminopropyl-substituted derivative. researchgate.netnih.gov

| Green Chemistry Aspect | Research Focus | Potential Benefit |

| Synthesis | Biocatalysis, Flow Chemistry | Reduced waste, improved safety and efficiency |

| Degradation | Microbial and enzymatic degradation studies | Assessment of environmental impact, design of biodegradable alternatives |

Q & A

Q. What synthetic routes are recommended for lab-scale preparation of 4-(1-Aminopropyl)-2-tert-butylphenol?

- Methodological Answer : A common approach involves alkylation of 2-tert-butylphenol derivatives with a propylamine precursor. For example, tert-butylphenol intermediates (e.g., 4-tert-butylphenol, CAS 98-54-4 ) can undergo nucleophilic substitution or reductive amination. Optimize reaction conditions using anhydrous solvents (e.g., THF or DMF) and catalysts like palladium or nickel complexes. Monitor progress via TLC or HPLC, referencing buffer systems (e.g., sodium acetate/1-octanesulfonate at pH 4.6 ). Purify via column chromatography using silica gel and validate purity via NMR (¹H/¹³C) and mass spectrometry.

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- HPLC : Use a methanol-buffer mobile phase (65:35 v/v) with UV detection at 254 nm to assess purity .

- NMR Spectroscopy : Analyze ¹H and ¹³C spectra in deuterated DMSO or CDCl₃ to confirm substituent positions (tert-butyl at C2, aminopropyl at C4) .

- FTIR : Identify functional groups (e.g., phenolic O-H stretch ~3200 cm⁻¹, amine N-H bend ~1600 cm⁻¹) .

Cross-reference with PubChem or NIST databases for spectral matching .

Q. What are the key physicochemical properties of this compound?

- Methodological Answer : Determine solubility via shake-flask methods in water, ethanol, and DMSO. LogP values can be estimated using HPLC retention times or computational tools (e.g., ACD/Labs). Stability studies should assess pH dependence (e.g., degradation in acidic/basic buffers via UV-Vis spectroscopy) . For melting points, use differential scanning calorimetry (DSC) and compare to tert-butylphenol analogs (e.g., 6-tert-butyl-2,4-dimethylphenol ).

Advanced Research Questions

Q. How do solvent polarity and pH influence the stability of this compound in aqueous systems?

- Methodological Answer : Conduct accelerated stability testing under varying pH (2–12) and temperatures (25–60°C). Use HPLC to quantify degradation products. Computational models (e.g., COSMO-RS) predict solubility and reactivity trends . For example, protonation of the amine group at low pH may enhance solubility but reduce stability. Surface adsorption studies (e.g., quartz crystal microbalance) can assess interactions with container materials .

Q. How can researchers resolve contradictions in reported biological activities of this compound?

- Methodological Answer :

- Dose-Response Studies : Use standardized assays (e.g., MIC for antimicrobial activity ) across multiple cell lines.

- Metabolite Profiling : Identify bioactive metabolites via LC-MS/MS to distinguish parent compound effects from derivatives .

- Structural Analog Comparison : Compare with 2-(((4-bromophenyl)amino)methyl)phenol to isolate substituent-specific effects.

Replicate experiments under controlled oxygen and humidity levels to minimize environmental variability.

Q. What computational strategies predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Employ density functional theory (DFT) to model electron density maps and frontier molecular orbitals. Focus on the amine group’s nucleophilicity and steric hindrance from the tert-butyl moiety. Validate predictions via kinetic studies (e.g., reaction with electrophiles like benzoyl chloride) monitored by GC-MS . Molecular docking simulations can explore interactions with biological targets (e.g., enzymes) .

Safety and Handling

Q. What precautions are essential when handling this compound in the lab?

- Methodological Answer :

- PPE : Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Work in a fume hood due to potential amine volatility .

- Waste Disposal : Collect organic waste separately and neutralize acidic/basic byproducts before disposal .

Refer to SDS guidelines for tert-butylphenol analogs (e.g., 2-amino-4-tert-butylphenol ) for spill management and emergency protocols.

Data Interpretation

Q. How should researchers address discrepancies in spectroscopic data for this compound?

- Methodological Answer :

- Multi-Technique Validation : Cross-check NMR, FTIR, and XRD data with computational predictions (e.g., Gaussian simulations ).

- Impurity Profiling : Use high-resolution MS to detect trace byproducts (e.g., unreacted propylamine or tert-butylphenol precursors) .

Consult NIST Chemistry WebBook for reference spectra of structurally related compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.